molecular formula C17H19N3 B12777590 3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine CAS No. 86002-65-5

3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine

Cat. No.: B12777590
CAS No.: 86002-65-5
M. Wt: 265.35 g/mol
InChI Key: LHDGLLLGOKWVRJ-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine typically involves the condensation of appropriate precursors. One common method involves the reaction of a substituted pyridine with an imidazole derivative under controlled conditions. The reaction may require catalysts such as erbium triflate to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties

Properties

CAS No.

86002-65-5

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

3-(5-phenyl-1-propyl-4,5-dihydroimidazol-2-yl)pyridine

InChI

InChI=1S/C17H19N3/c1-2-11-20-16(14-7-4-3-5-8-14)13-19-17(20)15-9-6-10-18-12-15/h3-10,12,16H,2,11,13H2,1H3

InChI Key

LHDGLLLGOKWVRJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CN=C1C2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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